

## Preclinical Data on CPI-905 in Cancer: A Search for Information

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CPI-905   |           |
| Cat. No.:            | B15586774 | Get Quote |

Despite a comprehensive search for preclinical studies of a therapeutic agent designated **CPI-905** for the treatment of cancer, no publicly available data, experimental protocols, or signaling pathway information could be identified for a molecule with this specific name.

Extensive searches were conducted to locate preclinical information on "**CPI-905**." However, these inquiries did not yield specific results for a drug candidate with this identifier. The search results primarily pointed to the following:

- Clinical Trial Designations: The number "905" appears in the context of a clinical trial
  identifier, specifically the KEYNOTE-905/EV-303 study. This is a Phase 3 clinical trial
  investigating the efficacy of pembrolizumab, a checkpoint inhibitor, with or without
  enfortumab vedotin in patients with muscle-invasive bladder cancer. In this case, "905" is
  part of the trial's name and does not refer to a specific therapeutic agent.
- Other "CPI" Designated Compounds: Several other investigational drugs with the "CPI" prefix were identified, including:
  - CPI-818 (Soquelitinib): An ITK inhibitor being developed by Corvus Pharmaceuticals for Tcell lymphomas and other immune-mediated diseases.
  - CPI-444 (Ciforadenant): An adenosine A2A receptor antagonist.
  - CPI-006 (Mupadolimab): An anti-CD73 antibody.



- CPI-0209: An EZH2 inhibitor.
- CPI-613: A mitochondrial metabolism inhibitor. None of these compounds are designated as CPI-905.
- "CPI" as an Abbreviation: In many scientific and clinical contexts, "CPI" is a common abbreviation for "Checkpoint Inhibitor," a class of immunotherapy drugs.

The absence of specific preclinical data for a compound named **CPI-905** suggests several possibilities:

- Early-Stage Development: CPI-905 could be an internal designation for a very early-stage compound that has not yet been disclosed publicly through scientific publications, conference presentations, or press releases.
- Alternative Naming: The compound may be known by a different public name or code.
- Discontinuation: The development of the compound may have been discontinued before reaching a stage where preclinical data was made public.
- Typographical Error: It is possible that "**CPI-905**" is a typographical error, and the user may be interested in a different compound or clinical trial.

Due to the lack of available information, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for **CPI-905** in the context of cancer research.

Should a different designation or name for this compound be available, further searches can be conducted to attempt to locate the relevant preclinical information.

 To cite this document: BenchChem. [Preclinical Data on CPI-905 in Cancer: A Search for Information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586774#preclinical-studies-of-cpi-905-in-cancer]

## **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com